3-Azabicyclo[3.1.0]hexane-3-sulfonylchloride
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Overview
Description
3-Azabicyclo[310]hexane-3-sulfonylchloride is a heterocyclic compound featuring a bicyclic structure with a nitrogen atom and a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.1.0]hexane-3-sulfonylchloride typically involves the cyclization of suitable precursors. One common method is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This reaction provides high yields and diastereoselectivities, making it a practical route for the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using readily available starting materials and efficient catalytic systems. The use of transition metal catalysts, such as palladium, is common in these processes to ensure high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 3-Azabicyclo[3.1.0]hexane-3-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles, leading to the formation of sulfonamide derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex bicyclic structures.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Catalysts: Transition metal catalysts, like palladium, are often employed in cyclization reactions.
Major Products:
Sulfonamide Derivatives: Formed through substitution reactions.
Complex Bicyclic Structures: Resulting from cyclization reactions.
Scientific Research Applications
3-Azabicyclo[3.1.0]hexane-3-sulfonylchloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.1.0]hexane-3-sulfonylchloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is crucial for its potential use in drug design, where it can modify biological targets and pathways .
Comparison with Similar Compounds
3-Azabicyclo[3.1.0]hexane Derivatives: These compounds share the bicyclic structure but may have different functional groups, leading to varied reactivity and applications.
Sulfonyl Chloride Compounds: Other sulfonyl chloride compounds may have different core structures but share the reactive sulfonyl chloride group.
Uniqueness: 3-Azabicyclo[3.1.0]hexane-3-sulfonylchloride is unique due to its combination of a bicyclic structure with a sulfonyl chloride functional group.
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2S/c6-10(8,9)7-2-4-1-5(4)3-7/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGCHYLDYAIARX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CN(C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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